molecular formula C18H21NO B11755618 3-(4-(Benzyloxy)phenyl)piperidine

3-(4-(Benzyloxy)phenyl)piperidine

Cat. No.: B11755618
M. Wt: 267.4 g/mol
InChI Key: CCGQPBAOVBEKEP-UHFFFAOYSA-N
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Description

3-(4-(Benzyloxy)phenyl)piperidine is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom The presence of the benzyloxy group attached to the phenyl ring makes this compound unique and interesting for various chemical and biological studies

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Benzyloxy)phenyl)piperidine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(benzyloxy)benzaldehyde and piperidine.

    Formation of Intermediate: The initial step involves the formation of an intermediate by reacting 4-(benzyloxy)benzaldehyde with piperidine under basic conditions.

    Cyclization: The intermediate undergoes cyclization to form the desired piperidine derivative.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-(Benzyloxy)phenyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: Formation of benzyloxybenzaldehyde or benzyloxybenzoic acid.

    Reduction: Formation of benzyloxyphenylmethanol or benzyloxyphenylamine.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

3-(4-(Benzyloxy)phenyl)piperidine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in the study of biological pathways and mechanisms due to its structural similarity to biologically active molecules.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-(Benzyloxy)phenyl)piperidine involves its interaction with specific molecular targets and pathways. The benzyloxy group enhances its binding affinity to certain receptors or enzymes, leading to modulation of their activity. The piperidine ring provides structural stability and contributes to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    Phenylpiperidine: A simpler analog without the benzyloxy group.

    4-(Benzyloxy)phenylpiperidine: A closely related compound with similar structural features.

    Benzyloxybenzene: Lacks the piperidine ring but contains the benzyloxy group.

Uniqueness

3-(4-(Benzyloxy)phenyl)piperidine is unique due to the presence of both the benzyloxy group and the piperidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H21NO

Molecular Weight

267.4 g/mol

IUPAC Name

3-(4-phenylmethoxyphenyl)piperidine

InChI

InChI=1S/C18H21NO/c1-2-5-15(6-3-1)14-20-18-10-8-16(9-11-18)17-7-4-12-19-13-17/h1-3,5-6,8-11,17,19H,4,7,12-14H2

InChI Key

CCGQPBAOVBEKEP-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

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